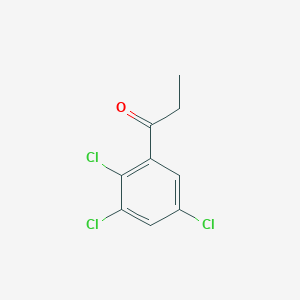
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can be achieved through multiple-step synthesis . The standard conditions for this transformation involve the use of NaH/KH in THF at reflux with diethyl carbonate (EtOCOOEt) with an acetic acid workup .Molecular Structure Analysis
The molecular structure of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is based on a cyclohexane ring, which is a six-membered ring of carbon atoms . The cyclohexane ring has two substituents: an ethyl group and a methyl group . The most stable conformation of this molecule will be the one with the bulkiest substituent in the equatorial position .Chemical Reactions Analysis
The chemical reactions of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its conformation. Substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its molecular structure. The molecule’s conformation can affect its solubility, reactivity, and other properties .Wirkmechanismus
The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate in chemical reactions is influenced by its conformation. The molecule can undergo a ring flip, changing the positions of the substituents from axial to equatorial or vice versa . This can affect the reactivity of the molecule in chemical reactions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers involves the reaction of a cyclohexanone derivative with an ethyl ester of a carboxylic acid in the presence of a base to form a mixture of diastereomers. The mixture is then separated using column chromatography to obtain the desired product.", "Starting Materials": [ "2-hydroxy-6-methylcyclohexanone", "ethyl ester of a carboxylic acid", "base" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-6-methylcyclohexanone and ethyl ester of a carboxylic acid in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a specific time period.", "Step 3: Quench the reaction mixture with water and extract the product with an organic solvent.", "Step 4: Purify the crude product using column chromatography to obtain a mixture of diastereomers of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate.", "Step 5: Separate the diastereomers using column chromatography to obtain the desired product." ] } | |
CAS-Nummer |
2308741-36-6 |
Produktname |
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers |
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



